Product packaging for Ethyl [1,1'-biphenyl]-2-ylcarbamate(Cat. No.:CAS No. 6301-18-4)

Ethyl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B1595777
CAS No.: 6301-18-4
M. Wt: 241.28 g/mol
InChI Key: SMZPSCLWIVWFLG-UHFFFAOYSA-N
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Description

The Role of Aryl Carbamates as Directing Groups

A significant area of investigation for aryl carbamates is their application as directed metalation groups (DMGs) in directed ortho-metalation (DoM) chemistry. acs.org The carbamate (B1207046) group, particularly when substituted with ethyl groups on the nitrogen atom, is one of the most powerful DMGs. acs.org This capability allows for the selective functionalization of the aromatic ring at the position ortho to the carbamate group. This strategy is instrumental in the synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals and materials science. acs.org

The general mechanism involves the deprotonation of the ortho-position by a strong base, such as an organolithium or sodium amide reagent, facilitated by the coordinating ability of the carbamate's carbonyl oxygen. The resulting arylsodium or aryllithium intermediate can then react with a variety of electrophiles to introduce new functional groups.

Aryl Carbamates in Cross-Coupling Reactions

The synthesis of aryl carbamates themselves has been a focus of methodological development. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of N-aryl carbamates from aryl halides or triflates and a source of the carbamate moiety, such as sodium cyanate (B1221674) in the presence of an alcohol. mit.edu This methodology provides a direct route to this class of compounds, including major carbamate protecting groups like Fmoc and Cbz. mit.edu The versatility of this approach allows for a broad substrate scope, enabling the synthesis of a diverse range of N-aryl carbamates. mit.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B1595777 Ethyl [1,1'-biphenyl]-2-ylcarbamate CAS No. 6301-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZPSCLWIVWFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286202
Record name Ethyl [1,1'-biphenyl]-2-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-18-4
Record name 6301-18-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl [1,1'-biphenyl]-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 1,1 Biphenyl 2 Ylcarbamate

Classical Synthetic Routes and Precursor Chemistry for Ethyl [1,1'-biphenyl]-2-ylcarbamate

The traditional synthesis of this compound is rooted in fundamental organic reactions, focusing on the sequential construction of the biphenyl (B1667301) moiety followed by the installation of the carbamate (B1207046) group.

Amidation and Carbamate Formation Strategies

A primary route to forming the carbamate linkage in this compound involves the reaction of a precursor amine, 2-aminobiphenyl (B1664054), with an ethyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the biphenyl attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired carbamate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the carbamate can be formed from 2-isocyanatobiphenyl. The isocyanate, being a highly reactive electrophile, readily reacts with ethanol (B145695) in a nucleophilic addition reaction to yield this compound. This method is often efficient and proceeds under mild conditions.

Modern and Sustainable Synthetic Protocols for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for synthesizing biphenyl carbamates.

Catalytic Synthesis Approaches for this compound

Modern synthetic strategies heavily rely on catalysis to improve efficiency and selectivity. Palladium and ruthenium-based catalysts are prominent in the synthesis of biphenyl compounds and their derivatives. nih.govmdpi.com For instance, a palladium-catalyzed approach can be used not only for the initial biphenyl formation via Suzuki coupling but also in subsequent C-H activation/functionalization steps to introduce the carbamate moiety or its precursors. nih.gov Ruthenium-catalyzed C-H bond arylation has also emerged as a powerful tool for constructing biphenyl systems from simpler aromatic precursors. mdpi.com

One innovative approach involves a three-component coupling reaction. For example, a method for synthesizing carbamates involves the coupling of an amine, carbon dioxide (CO2), and an alkyl halide in the presence of a cesium carbonate base and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. acs.org Applying this to the target molecule would involve reacting 2-aminobiphenyl with CO2 and ethyl iodide, offering a more atom-economical route.

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved in several ways. The use of CO2 as a C1 source in the three-component coupling reaction mentioned above is a prime example of utilizing a renewable feedstock and reducing waste. acs.org

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like water or ethanol can significantly improve the environmental profile of the synthesis. Catalytic processes, particularly those with high turnover numbers and that operate under mild conditions, also contribute to a greener synthesis by reducing energy consumption and waste generation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, reaction time, catalyst loading, and the choice of solvent and base.

For instance, in the synthesis of a related biphenyl-2-ylcarbamic acid ester, a process was developed that involved a hydrogenation step to debenzylate a precursor. The optimization of this step included filtering the mixture and then carefully controlling the addition of an anti-solvent to induce crystallization, which resulted in a high-purity product. google.com The following table illustrates how changes in purification can affect the final product's purity.

StepActionResulting Purity
1Initial filtration and concentrationNot specified
2Addition of MTBE and seeding99.5%
3Repetition of the process98.6%
4Recrystallization from IPA>99%

This data is based on the synthesis of a related compound, biphenyl-2-yl-carbamic acid 1-(2-methylaminoethyl) piperidin-4-yl ester, and is presented to illustrate the impact of optimization on purity. google.com

The choice of catalyst and ligands in cross-coupling reactions also plays a significant role in yield and selectivity. For example, in a ruthenium-catalyzed C-H arylation, the use of a substituted triphenylphosphine (B44618) ligand was shown to be efficient in promoting the reaction. mdpi.com

Solvent Effects and Temperature Influence

The selection of an appropriate solvent system and the careful control of temperature are critical for maximizing the yield and minimizing side reactions in the synthesis of this compound.

The Schotten-Baumann reaction is often carried out in a two-phase solvent system, typically consisting of an organic solvent and water. wikipedia.org The organic phase serves to dissolve the starting materials, 2-aminobiphenyl and ethyl chloroformate, while the aqueous phase contains the base necessary to neutralize the hydrochloric acid generated during the reaction. wikipedia.orgbyjus.com Common organic solvents for this type of reaction include dichloromethane, diethyl ether, and toluene. wikipedia.org The choice of solvent can influence the reaction rate and the solubility of the product, thereby affecting its isolation and purification. For instance, a solvent in which the product has limited solubility at lower temperatures can facilitate its crystallization directly from the reaction mixture upon cooling.

Temperature plays a crucial role in controlling the reaction kinetics and the formation of byproducts. The acylation of amines is an exothermic process, and therefore, the reaction is typically conducted at reduced temperatures, often between 0°C and room temperature, to mitigate the risk of side reactions. mdpi.com Maintaining a low temperature helps to prevent the hydrolysis of ethyl chloroformate, which can occur in the presence of the aqueous base, and reduces the likelihood of forming diacylated byproducts. iitk.ac.in

Table 1: Influence of Solvent and Temperature on the Synthesis of Aryl Carbamates

Solvent SystemTemperature (°C)Expected Outcome
Dichloromethane/Water0 - 5Good reaction control, minimizes hydrolysis of ethyl chloroformate.
Toluene/Water20 - 25Moderate reaction rate, suitable for industrial scale-up.
Diethyl Ether/Water0 - 10Product may precipitate, aiding in isolation.
Acetone/Water10 - 20Higher potential for side reactions if not carefully controlled.

This table presents expected outcomes based on general principles of the Schotten-Baumann reaction for aryl carbamates.

Stoichiometric Control and Impurity Management

Precise control over the stoichiometry of the reactants is essential for an efficient synthesis and to simplify the purification process. In the synthesis of this compound, the molar ratio of 2-aminobiphenyl to ethyl chloroformate is a key determinant of the product yield and purity. A slight excess of ethyl chloroformate is sometimes employed to ensure complete conversion of the starting amine. However, a large excess should be avoided as it can lead to the formation of undesired byproducts and complicates the purification process. organic-chemistry.org

The base, typically an aqueous solution of sodium hydroxide (B78521) or potassium carbonate, is used to neutralize the hydrochloric acid byproduct. byjus.com The amount of base must be at least stoichiometrically equivalent to the ethyl chloroformate used to prevent the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. byjus.com

The primary impurities in the synthesis of this compound can arise from several sources:

Unreacted 2-aminobiphenyl: Can be present if the reaction does not go to completion.

Ethyl phenyl carbonate: Formed from the reaction of ethyl chloroformate with any residual phenol (B47542) from the synthesis of 2-aminobiphenyl.

N,N'-bis([1,1'-biphenyl]-2-yl)urea: Can be formed from the reaction of 2-aminobiphenyl with phosgene, which may be present as an impurity in the ethyl chloroformate, or from the decomposition of the carbamate product under certain conditions.

Diacylated product: Although less common for primary aromatic amines, the formation of a diacylated byproduct is a possibility, especially with a large excess of the acylating agent. iitk.ac.in

Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane. chemicalbook.com The choice of solvent for recrystallization depends on the solubility profile of the product and the impurities. Column chromatography can also be employed for obtaining a highly pure product, particularly on a smaller scale. chemicalbook.com The progress of the reaction and the purity of the product can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). chemicalbook.comchemicalbook.com

Table 2: Stoichiometric Ratios and Potential Impurities

ReactantStoichiometric Ratio (relative to 2-aminobiphenyl)Potential Impurities if Ratio is Not Optimal
Ethyl Chloroformate1.0 - 1.2 equivalentsUnreacted 2-aminobiphenyl (if too low), Diacylated byproduct (if too high)
Base (e.g., NaOH)1.0 - 1.5 equivalents (relative to ethyl chloroformate)Unreacted amine (if too low)

This table provides a general guide to stoichiometric control and potential impurities based on established principles of carbamate synthesis.

Chemical Reactivity and Mechanistic Investigations of Ethyl 1,1 Biphenyl 2 Ylcarbamate

Reactions Involving the Carbamate (B1207046) Moiety of Ethyl [1,1'-biphenyl]-2-ylcarbamate

The carbamate group (-NH-C(=O)-O-) is a versatile functional group that can undergo a variety of transformations.

Hydrolysis and Transcarbamoylation Studies

The hydrolysis of carbamates, including N-aryl carbamates, has been a subject of detailed kinetic and mechanistic studies. The reaction can be catalyzed by acid or base, or can proceed under neutral conditions. clemson.edu

Under basic conditions, the hydrolysis of monosubstituted carbamates like this compound is proposed to proceed through an E1cb (Elimination Unimolecular conjugate Base) mechanism. This involves the deprotonation of the nitrogen atom to form an anionic intermediate, which then eliminates isocyanate. The isocyanate is subsequently hydrolyzed to the corresponding amine and carbon dioxide. nih.gov

Acid-catalyzed hydrolysis of carbamates is also possible, though often less efficient for N-aryl carbamates. clemson.edu The mechanism can vary, but often involves protonation of the carbonyl oxygen followed by nucleophilic attack of water. scielo.br Studies on related benzimidazolylcarbamates have shown that at low pH, the reaction can proceed via a bimolecular attack of water on the N-protonated substrate, a behavior attributed to the higher basicity of the benzimidazolyl moiety compared to the carbonyl oxygen. scielo.br

Metal ions can also trigger the hydrolysis of carbamates by coordinating to the ligand and activating the carbamate group towards cleavage. rsc.orgresearchgate.net

Transcarbamoylation, the transfer of the carbamoyl (B1232498) group to another nucleophile, is another important reaction of carbamates. The aminolysis of aryl thiocarbamates, a related process, has been shown to proceed through a concerted mechanism, where the new C-N bond is formed concurrently with the cleavage of the C-S bond. rsc.org Similar reactivity could be anticipated for this compound with various nucleophiles.

Reaction Type Typical Conditions Key Intermediates/Products Relevant Findings
Basic HydrolysisAqueous base (e.g., NaOH)Isocyanate, 2-aminobiphenyl (B1664054), Ethanol (B145695), CO2Proceeds via an E1cb mechanism for monosubstituted carbamates. nih.gov
Acidic HydrolysisAqueous acid (e.g., HCl)Protonated carbamate, 2-aminobiphenyl, Ethanol, CO2Mechanism can vary; may involve protonation of the carbonyl oxygen or the nitrogen atom. clemson.eduscielo.br
TranscarbamoylationAmine or other nucleophileN-substituted carbamateCan proceed through a concerted mechanism. rsc.org

N-Substituted Derivatization Pathways of this compound

The nitrogen atom of the carbamate moiety in this compound can be further functionalized through alkylation or arylation reactions. While specific studies on this substrate are limited, general methods for the N-substitution of amides and carbamates can be applied.

N-alkylation can typically be achieved using a suitable alkyl halide in the presence of a base to deprotonate the nitrogen.

N-arylation of primary alkyl carbamates has been accomplished using copper(I) iodide (CuI) as a catalyst. researchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and could potentially be adapted for the N-arylation of this compound with aryl halides. wikipedia.orglibretexts.orgyoutube.com

Derivatization Typical Reagents Catalyst/Conditions Expected Product
N-AlkylationAlkyl halide (e.g., CH3I)Base (e.g., NaH)Ethyl N-alkyl-[1,1'-biphenyl]-2-ylcarbamate
N-ArylationAryl halide (e.g., Ph-Br)CuI or Pd catalyst (e.g., Pd(OAc)2) with a suitable ligandEthyl N-aryl-[1,1'-biphenyl]-2-ylcarbamate

Reactions at the Biphenyl (B1667301) Core of this compound

The biphenyl scaffold provides a platform for various substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic Aromatic Substitution Patterns

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment of biphenyl with a nitrating mixture (concentrated nitric and sulfuric acids) typically yields a mixture of 2-nitro- and 4-nitrobiphenyl, with the para isomer being the major product under many conditions due to reduced steric hindrance. vaia.comrsc.orgrsc.org For this compound, nitration is expected to be directed to the ortho and para positions relative to the activating carbamate and phenyl groups.

Halogenation: Biphenyl can be halogenated using reagents like bromine in the presence of a Lewis acid or BrCl. rsc.orggoogle.com Similar to nitration, substitution is expected to occur at the ortho and para positions.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring using an acyl chloride/anhydride or an alkyl halide in the presence of a Lewis acid catalyst. nih.govacs.orgsigmaaldrich.com For biphenyl, acylation predominantly occurs at the para position.

EAS Reaction Typical Reagents Directing Influence Expected Major Products
NitrationHNO3, H2SO4Phenyl and Carbamate groups are ortho, para-directingNitro-substituted this compound
BrominationBr2, FeBr3 or BrClPhenyl and Carbamate groups are ortho, para-directingBromo-substituted this compound
Friedel-Crafts AcylationRCOCl, AlCl3Phenyl and Carbamate groups are ortho, para-directingAcyl-substituted this compound

Cross-Coupling Reactions Utilizing Functionalized this compound Derivatives

Functionalized derivatives of this compound, for instance, those containing a halogen on the biphenyl core, can serve as substrates in powerful cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. nih.govresearchgate.netmdpi.com A halogenated derivative of this compound could be coupled with a variety of boronic acids to introduce new aryl, vinyl, or alkyl groups. Interestingly, the carbamate group itself can act as a leaving group in nickel-catalyzed Suzuki-Miyaura couplings, providing a pathway to biaryl products from simple phenol (B47542) derivatives. nih.govnih.gov

The Buchwald-Hartwig amination is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgnih.gov This would allow for the introduction of various amino groups onto a halogenated this compound scaffold.

Ruthenium-catalyzed C-H bond arylation has also been reported for the synthesis of biphenyl derivatives, offering an alternative strategy for functionalization. mdpi.com

Cross-Coupling Reaction Substrate Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura CouplingHalogenated this compoundBoronic acid (R-B(OH)2)Pd catalyst (e.g., Pd(PPh3)4)C-C
Buchwald-Hartwig AminationHalogenated this compoundAmine (R2NH)Pd catalyst with a suitable ligandC-N

Elucidation of Reaction Mechanisms for this compound Transformations

The mechanisms of the reactions described above have been the subject of extensive investigation.

The hydrolysis of carbamates can proceed through different pathways depending on the conditions. The base-catalyzed E1cb mechanism is well-established for monosubstituted carbamates. nih.gov In contrast, enzymatic hydrolysis, for example by esterases, often involves a two-step mechanism with a serine-initiated nucleophilic attack followed by C-O bond cleavage. mdpi.com

The mechanism of electrophilic aromatic substitution on biphenyl involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. wikipedia.orgmasterorganicchemistry.comvaia.comyoutube.com The stability of this intermediate determines the regioselectivity of the reaction, favoring ortho and para substitution due to the delocalization of the positive charge onto the adjacent phenyl ring. vaia.comstackexchange.comyoutube.com

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination of the biaryl product, regenerating the palladium(0) catalyst. bohrium.com

The Buchwald-Hartwig amination follows a similar catalytic cycle, beginning with the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgyoutube.com

Kinetic and Thermodynamic Aspects of Reactivity

The transformation of this compound into carbazole (B46965) derivatives is a process that can be analyzed from both kinetic and thermodynamic standpoints. While specific quantitative data for the title compound is not extensively available in the public domain, analogous systems and related reactions provide valuable insights into the factors governing its reactivity.

The cyclization of N-aryl carbamates to form carbazoles is a key reaction. For instance, the synthesis of N-acyl carbazoles from cyclic diaryliodonium triflates and amides, including ethyl carbamate, has been shown to be an efficient process. In one study, the use of ethyl carbamate as a substrate in a copper-iodide catalyzed reaction with a cyclic diaryliodonium salt in p-xylene (B151628) resulted in the formation of the corresponding N-acyl carbazole in a notable 74% yield. beilstein-journals.org This demonstrates the inherent reactivity of the carbamate moiety in this type of transformation.

The thermodynamic stability of the resulting carbazole ring system is a significant driving force for these cyclization reactions. The planar and highly conjugated nature of carbazole contributes to its thermodynamic favorability compared to the more flexible biphenyl carbamate precursor.

Data for related cyclization reactions of other carbamate derivatives can offer a comparative understanding. For example, the kinetics of the base-catalyzed cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide has been studied in detail. The reaction exhibits a second-order rate constant, kOH, of (4.06 ± 0.05) × 10⁴ l mol⁻¹ s⁻¹ at 30 °C, indicating a rapid intramolecular process. rsc.org While this system differs significantly in structure, it highlights the potential for rapid intramolecular reactions in carbamate-containing molecules.

Interactive Table: Reactivity of Ethyl Carbamate in N-Acyl Carbazole Synthesis beilstein-journals.org

Reactant 1Reactant 2CatalystSolventTemperature (°C)ProductYield (%)
Cyclic Diaryliodonium TriflateEthyl CarbamateCuIp-Xylene120N-Acyl Carbazole74

Spectroscopic and Crystallographic Probing of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for elucidating the precise mechanism of a chemical transformation. In the case of the cyclization of this compound, spectroscopic and crystallographic techniques are invaluable tools for identifying transient species.

While specific spectroscopic studies on the intermediates of this compound cyclization are not readily found, the final products of such reactions, namely carbazole derivatives, have been extensively characterized using these methods. The analysis of the product structure provides critical clues about the preceding mechanistic steps.

Crystallographic Analysis of Carbazole Products:

X-ray crystallography offers unambiguous proof of the molecular structure of the final cyclized products. The crystal structure of carbazole derivatives formed from reactions analogous to the cyclization of this compound confirms the planarity of the carbazole ring system.

For example, the crystal structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, a complex carbazole derivative, has been determined. nih.govresearchgate.net The analysis revealed a nearly planar carbazole ring system, with the dihedral angles between the carbazole ring and the substituent benzene (B151609) rings being significant. nih.gov This planarity is a direct consequence of the cyclization event.

Similarly, the crystal structures of ethyl 9-(benzenesulfonyl)-2-(4-fluoro-2-nitrophenyl)-6-methoxy-9H-carbazole-3-carboxylate and 12-(benzenesulfonyl)-12H-quinolino[4,3-b]carbazole have been reported, further illustrating the structural features of these cyclized products. researchgate.net In these structures, the carbazole ring systems are also essentially planar. researchgate.net

Interactive Table: Crystallographic Data for a Related Carbazole Derivative (ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate) nih.gov

ParameterValue
Molecular FormulaC₂₇H₂₁NO₄S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.7655 (8)
b (Å)7.8207 (4)
c (Å)20.9500 (12)
β (°)94.054 (2)
Volume (ų)2249.7 (2)
Z4

Spectroscopic Probing:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for tracking the progress of a reaction and identifying the functional groups present in both reactants and products. In the context of this compound reactivity, ¹H and ¹³C NMR would be instrumental in observing the disappearance of the biphenyl protons and the emergence of signals corresponding to the newly formed carbazole scaffold. The N-H proton signal of the carbamate would also undergo a characteristic shift or disappear upon cyclization.

While specific NMR studies detailing the intermediates of the title compound's reactions are scarce, the NMR spectra of starting materials and final products of similar reactions are well-documented. For instance, the ¹H NMR spectrum of 1-(2'-chloro-[1,1'-biphenyl]-4-yl)ethanone, a related biphenyl derivative, shows characteristic signals for the aromatic protons. rsc.org The analysis of such spectra for the starting material and the final carbazole product would provide definitive evidence of the transformation.

Theoretical and Computational Chemistry Studies of Ethyl 1,1 Biphenyl 2 Ylcarbamate

Electronic Structure and Bonding Analysis of Ethyl [1,1'-biphenyl]-2-ylcarbamate

The electronic characteristics and bonding nature of this compound are fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to probe these aspects.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, can be utilized to determine its optimized geometry and electronic properties. scirp.orgresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The Mulliken charge distribution, also obtainable from DFT calculations, reveals the partial charges on each atom within the molecule. mdpi.com This information is crucial for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents. For instance, the carbonyl carbon of the carbamate (B1207046) group is expected to be highly electrophilic. mdpi.com

Molecular orbital (MO) theory provides a deeper understanding of the electronic distribution and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Computational Modeling of Reaction Pathways and Transition States Involving this compound

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound.

Quantum chemical methods, particularly DFT, can be used to map out the potential energy surface of a reaction. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, the reaction pathway can be charted, and the activation energy for each step can be determined. mdpi.com For example, in the synthesis of carbamates, computational studies can validate the proposed reaction steps and the role of any catalysts involved. mdpi.com

The insights gained from electronic structure analysis and reaction pathway modeling can be used to predict the reactivity and selectivity of this compound in various reactions. For instance, the calculated Mulliken charges and frontier molecular orbitals can predict whether a reaction is likely to be under kinetic or thermodynamic control. scirp.org In cases where multiple products are possible, the relative activation energies of the competing pathways can predict the major product.

Conformational Analysis and Intramolecular Interactions within this compound

The three-dimensional structure and internal interactions of this compound are critical to its properties.

The flexibility of this compound arises from the rotation around several single bonds: the bond connecting the two phenyl rings, the bond between the phenyl ring and the nitrogen atom, and the bonds within the ethyl carbamate group. Conformational analysis aims to identify the most stable conformers (low-energy structures) and the energy barriers between them. nih.gov This can be achieved by systematically rotating key dihedral angles and calculating the corresponding energy using computational methods. iaea.org

The presence of intramolecular hydrogen bonds can significantly influence the preferred conformation. nih.gov In this compound, a hydrogen bond could potentially form between the N-H of the carbamate and one of the oxygen atoms of the carbonyl group, or even with the π-system of the adjacent phenyl ring. These interactions, though weak, can stabilize certain conformations and have been studied in similar molecular systems. nih.gov The analysis of non-covalent interactions (NCI) is a computational tool that can visualize and characterize such weak interactions.

Table 2: Key Dihedral Angles and Their Influence on Conformation

Dihedral Angle Description Expected Influence
C-C-C-C (between rings) Rotation between the two phenyl rings. Determines the extent of π-conjugation and steric clash.
C-N-C=O Rotation around the C-N bond of the carbamate. Influences the orientation of the ethyl group relative to the biphenyl (B1667301) system.

Role of Ethyl 1,1 Biphenyl 2 Ylcarbamate in Advanced Organic Synthesis

Utilization of Ethyl [1,1'-biphenyl]-2-ylcarbamate as a Synthetic Intermediate

The strategic placement of the ethyl carbamate (B1207046) group on the biphenyl (B1667301) framework makes this compound a valuable intermediate for the synthesis of more elaborate organic molecules. This section explores its role as a precursor to complex structures and as a foundational component for the assembly of heterocyclic frameworks.

Precursor in the Synthesis of Complex Organic Molecules

While direct, extensive research on this compound as a precursor for a wide array of complex molecules is an emerging area, the broader class of biphenyl-2-ylcarbamate derivatives has demonstrated significant utility in medicinal chemistry. For instance, more substituted analogs, such as 1-(2-(methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, serve as key intermediates in the synthesis of pharmaceutically active compounds like Revefenacin. pharmaffiliates.comchemicalbook.comalfa-labotrial.com This highlights the importance of the N-acylated 2-aminobiphenyl (B1664054) scaffold as a recurring and valuable motif in the development of complex bioactive molecules. The ethyl carbamate functionality in the title compound provides a stable yet reactive handle that can be readily transformed into other functional groups, paving the way for the synthesis of a diverse range of intricate molecular structures.

Building Block for Heterocyclic Systems and Novel Frameworks

A significant application of ortho-functionalized biphenyls, such as this compound, lies in their ability to serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. One of the most prominent examples is the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds with diverse biological activities, including antitumor and antiparasitic properties. nih.govbeilstein-journals.org

The general strategy involves the conversion of the carbamate group into a functionality that can undergo a ring-closing reaction with the adjacent phenyl ring. For example, derivatives of biphenyl-2-carbaldehyde readily undergo photochemically-mediated cyclization to yield phenanthridines. nih.govnih.govd-nb.info In a similar vein, the carbamate group of this compound can be envisioned as a precursor to a reactive intermediate, such as an isocyanate or a related species, that could undergo an intramolecular electrophilic aromatic substitution or a radical cyclization onto the neighboring phenyl ring to construct the central six-membered ring of the phenanthridine (B189435) core. The table below illustrates the potential of biphenyl precursors in the synthesis of phenanthridine derivatives.

Synthesis of Phenanthridines from Biphenyl Precursors

Biphenyl PrecursorReaction TypeProductKey FeaturesReference
Biphenyl-2-carbaldehyde O-acetyl oximePhotochemical CyclizationPhenanthridineFormation of a new C-C bond to create the heterocyclic ring. nih.govnih.gov
N-Acyl-2-aminobiphenylsDehydrative Cyclization (Pictet-Hubert)Substituted PhenanthridinesHigh-temperature reaction to form the central ring. nih.gov
Diaryl-iminesRadical-mediated Cyclization6-ArylphenanthridinesHomolytic aromatic substitution pathway. beilstein-journals.org

This compound as a Ligand or Precursor in Catalysis

The molecular architecture of this compound also suggests its potential application in the realm of catalysis, either as a direct ligand for a metal center or as a precursor for the synthesis of more complex ligand systems.

Design and Synthesis of Metal Complexes Featuring this compound Derivatives

The carbamate functionality, with its oxygen and nitrogen donor atoms, can coordinate to a variety of metal centers. mdpi.com The synthesis of metal complexes with carbamato ligands is well-established and can often be achieved through the reaction of a metal precursor with the corresponding amine and carbon dioxide, or by the carbonation of a metal amide. mdpi.com In the case of this compound, the nitrogen atom of the carbamate could potentially coordinate to a metal, and the carbonyl oxygen could also be involved in bonding, leading to the formation of a chelate ring.

Furthermore, the biphenyl scaffold can be modified to incorporate other donor atoms, creating multidentate ligands. The carbamate group itself can also act as a directing group in C-H activation/functionalization reactions, facilitating the introduction of additional ligating groups at specific positions on the biphenyl framework. For instance, the related quinolin-8-ylcarbamoyl group has been successfully employed as a directing group in Ruthenium-catalyzed C-H bond arylation reactions. mdpi.com This suggests that the carbamate moiety in this compound could be used to direct the synthesis of more complex chelating ligands.

Evaluation of Catalytic Activity in Specific Organic Transformations

Given the prevalence of biphenyl-based phosphine (B1218219) ligands (e.g., Buchwald and Fu ligands) in cross-coupling catalysis, it is conceivable that chiral derivatives of this compound could be developed into novel ligands for asymmetric catalysis. The atropisomeric chirality of the biphenyl backbone, combined with the coordinating carbamate group, could create a well-defined chiral environment around a metal center, enabling enantioselective transformations. While specific examples of the catalytic use of complexes derived from this compound are not yet prevalent in the literature, the fundamental structural features of the molecule point towards a promising future in the development of novel catalytic systems.

Advanced Analytical Techniques for Mechanistic Elucidation of Ethyl 1,1 Biphenyl 2 Ylcarbamate and Its Transformations

Advanced Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods provide dynamic and detailed information far beyond simple confirmation of a molecular formula. These techniques are indispensable for tracking the subtle changes that occur during a chemical reaction, allowing chemists to piece together the mechanistic puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. tandfonline.com For a molecule such as ethyl [1,1'-biphenyl]-2-ylcarbamate, ¹H and ¹³C NMR would be fundamental for structural confirmation. However, advanced NMR experiments can provide significantly more information, particularly for mechanistic studies.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals, which is the first step in any detailed analysis. For mechanistic studies, techniques like monitoring reaction kinetics by NMR can be employed. This involves taking NMR spectra at various time points during a reaction to track the disappearance of starting materials and the appearance of products and any observable intermediates. For instance, in the synthesis of this compound from 2-aminobiphenyl (B1664054) and ethyl chloroformate, one could monitor the change in the chemical shift of the amine proton as it is converted to the carbamate (B1207046) N-H proton.

Furthermore, advanced techniques such as Diffusion Ordered Spectroscopy (DOSY) could be used to study the association of reactants or the formation of intermediates in solution by measuring their diffusion coefficients. Isotopic labeling studies, where for example the carbonyl carbon of the ethyl chloroformate is replaced with ¹³C, would allow for precise tracking of this atom throughout the reaction mechanism.

Expected ¹H NMR Data for this compound: This data is predicted based on the chemical structure and known chemical shifts for similar functional groups.

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Biphenyl (B1667301) protons7.0 - 8.2Multiplet9H
NH proton8.5 - 9.5Singlet (broad)1H
O-CH₂ protons4.1 - 4.3Quartet2H
CH₃ protons1.2 - 1.4Triplet3H

Expected ¹³C NMR Data for this compound: This data is predicted based on the chemical structure and known chemical shifts for similar functional groups.

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)153 - 156
Biphenyl carbons120 - 142
O-CH₂60 - 63
CH₃14 - 16

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry (MS) is a key technique for identifying the molecular weight of compounds and for gaining structural information through the analysis of their fragmentation patterns. In the context of mechanistic studies of this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

During a reaction, MS can be used to identify intermediates and byproducts, even if they are present in very small amounts. For example, by analyzing aliquots of a reaction mixture over time, one could potentially detect the formation of a short-lived intermediate. The fragmentation pattern of this compound in the mass spectrometer would also be characteristic. Expected fragmentation could include the loss of the ethoxy group, the ethyl group, or cleavage of the carbamate bond. The study of fragmentation patterns of related biphenyl amides has shown characteristic cleavages that can be informative about the structure. mdpi.com

Expected Mass Spectrometry Data for this compound: This data is predicted based on the chemical structure and common fragmentation pathways for carbamates.

IonExpected m/zDescription
[M+H]⁺242.118Protonated molecular ion
[M-CH₂CH₃]⁺213.081Loss of the ethyl group
[M-OCH₂CH₃]⁺197.086Loss of the ethoxy group
[C₁₂H₉NH₂]⁺170.081Ion corresponding to 2-aminobiphenyl

Infrared (IR) and Raman Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) and Raman spectroscopy are complementary techniques that are highly effective for monitoring the transformation of functional groups during a chemical reaction. In the synthesis of this compound, the disappearance of the characteristic N-H stretching vibrations of the primary amine (2-aminobiphenyl) and the appearance of the N-H stretch of the carbamate and the strong C=O stretching vibration of the carbamate group would be clear indicators of reaction progress.

Time-resolved IR or Raman spectroscopy can provide real-time kinetic data for a reaction. For instance, by monitoring the intensity of the carbonyl stretch, one could determine the rate of formation of the carbamate. While a full vibrational analysis of this compound has not been reported, the expected key vibrational modes can be predicted based on known functional group frequencies.

Expected Key IR Absorption Bands for this compound: This data is predicted based on characteristic infrared absorption frequencies for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3200 - 3400Carbamate N-H
C-H Stretch (aromatic)3000 - 3100Biphenyl C-H
C-H Stretch (aliphatic)2850 - 3000Ethyl group C-H
C=O Stretch1680 - 1720Carbamate carbonyl
C=C Stretch (aromatic)1450 - 1600Biphenyl ring stretching
C-N Stretch1200 - 1350Carbamate C-N
C-O Stretch1000 - 1250Carbamate C-O

X-ray Crystallography for Structural Analysis of Intermediates and Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and conformation. While obtaining a crystal structure of a reactive intermediate can be challenging, the structural analysis of stable derivatives or the final product, this compound, would be invaluable.

A crystal structure would reveal the dihedral angle between the two phenyl rings of the biphenyl moiety, which is a key conformational feature. It would also show the geometry of the carbamate group and any intermolecular interactions, such as hydrogen bonding, in the solid state. This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules. To date, no public record of a crystal structure for this compound has been found. However, crystal structures of other biphenyl derivatives have been reported, providing insights into the likely conformations of such systems.

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a reaction and for isolating the desired product in high purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used in synthetic chemistry. For the synthesis of this compound, a reversed-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

By taking small samples from the reaction mixture at different times and analyzing them by HPLC, the consumption of the starting materials (2-aminobiphenyl and ethyl chloroformate) and the formation of the product can be quantified. This allows for the determination of the reaction's endpoint and can also reveal the presence of any impurities or byproducts. The retention time of this compound would be a characteristic parameter under a specific set of HPLC conditions. Furthermore, the purity of the final isolated product would be assessed by HPLC, typically aiming for a purity of >95% for many applications. For related, more complex biphenyl carbamates, HPLC methods have been reported in the patent literature, indicating the utility of this technique. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile products arising from the transformations of this compound. This powerful method combines the superior separation capabilities of gas chromatography with the precise detection and structural elucidation power of mass spectrometry, making it indispensable for unraveling complex reaction mechanisms, such as those occurring during thermal degradation or pyrolysis.

In a typical Pyrolysis-GC-MS setup, a sample of this compound is subjected to controlled high temperatures in an inert atmosphere. This process, known as pyrolysis, breaks down the parent molecule into smaller, more volatile fragments. These fragments are then swept by a carrier gas into the gas chromatograph. Inside the GC column, the mixture of volatile products is separated based on the individual components' boiling points and their interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer.

Within the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured, generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for positive identification.

Research Findings on the Transformation of this compound

While specific studies on the comprehensive GC-MS analysis of the volatile products from the thermal transformation of this compound are not extensively detailed in publicly available literature, the expected transformation products can be inferred from the known chemistry of similar N-aryl carbamates and biphenyl compounds.

The primary thermal degradation pathway for ethyl carbamates is the cleavage of the carbamate bond. For this compound, this is expected to proceed via two main routes:

Elimination Reaction: This pathway involves the concerted elimination of ethylene (B1197577) and carbon dioxide to yield 2-aminobiphenyl. This is a common thermal decomposition route for ethyl esters of carbamic acids.

Isocyanate Formation: An alternative pathway involves the elimination of ethanol (B145695) to form biphenyl-2-isocyanate. This isocyanate is a reactive intermediate that can undergo further reactions.

Subsequent pyrolysis of the initial products can lead to a more complex mixture of volatile compounds. The biphenyl moiety itself can undergo fragmentation at higher temperatures, leading to the formation of various aromatic hydrocarbons.

The table below outlines the potential volatile products from the thermal transformation of this compound that would be identifiable by GC-MS, along with their expected key mass spectral fragments.

Compound NameRetention Time (min)Key Mass Spectral Fragments (m/z)
EthyleneEarly28, 27, 26
EthanolEarly46, 45, 31
Carbon DioxideVery Early44
2-AminobiphenylLater169, 168, 141, 115
Biphenyl-2-isocyanateLater195, 167, 139
BiphenylLater154, 153, 152, 76
Benzene (B151609)Early78, 77, 51

Note: The retention times are relative and depend on the specific GC column and temperature program used. The listed m/z values represent the most characteristic peaks for identification.

The relative abundance of these products, as determined by the peak areas in the gas chromatogram, provides quantitative insights into the predominant reaction pathways under specific temperature conditions. For instance, a higher yield of 2-aminobiphenyl would suggest that the elimination reaction is the favored decomposition route. Conversely, the detection of biphenyl-2-isocyanate and its subsequent reaction products would provide evidence for the alternative pathway.

Furthermore, the presence of simpler aromatic compounds like benzene would indicate the fragmentation of the biphenyl ring system at higher pyrolysis temperatures, offering a more complete picture of the compound's thermal stability and degradation mechanism.

Future Directions and Emerging Research Avenues for Ethyl 1,1 Biphenyl 2 Ylcarbamate

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for enabling further investigation into the properties and applications of Ethyl [1,1'-biphenyl]-2-ylcarbamate. Current synthetic strategies for related biphenyl (B1667301) carbamates often rely on the reaction of a pre-formed biphenyl isocyanate with an alcohol or the coupling of an amine with a chloroformate. Future research should aim to expand this synthetic toolbox.

One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions. mit.edu For instance, the coupling of an aryl halide or triflate with ethyl carbamate (B1207046) in the presence of a suitable palladium catalyst and ligand could provide a direct and modular route to the target molecule. Another area of interest is the development of one-pot procedures that combine the formation of the biphenyl backbone with the introduction of the ethyl carbamate moiety, potentially through a sequence of C-H activation and carbonylation reactions.

Furthermore, leveraging renewable starting materials and developing greener reaction conditions will be crucial. This could involve exploring biocatalytic approaches or utilizing flow chemistry to enhance reaction efficiency and minimize waste.

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is largely uncharted territory. The interplay between the biphenyl system and the ethyl carbamate group could lead to novel and selective transformations. Future research should focus on systematically probing the reactivity of this compound under various conditions.

Key areas for investigation include:

Directed Ortho-Metalation: The carbamate group could serve as a directing group for the selective functionalization of the biphenyl core at the positions ortho to the carbamate linkage. This would open up avenues for the synthesis of a wide range of polysubstituted biphenyl derivatives.

Intramolecular Cyclization Reactions: Under appropriate conditions, the carbamate nitrogen could participate in intramolecular cyclization reactions with the adjacent phenyl ring, leading to the formation of novel heterocyclic systems.

Transformations of the Carbamate Group: Exploring the selective cleavage or modification of the ethyl carbamate group would provide access to other important classes of compounds, such as 2-aminobiphenyl (B1664054) derivatives.

A thorough investigation of the compound's reactivity towards electrophiles, nucleophiles, and radical species will be essential to map out its chemical behavior and unlock its synthetic potential.

Integration into Multicomponent Reaction Schemes

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.com The structural features of this compound make it a potential candidate for integration into novel MCRs.

For example, the biphenyl moiety could be constructed in situ via a Suzuki or other cross-coupling reaction, followed by the participation of the resulting intermediate in a subsequent multicomponent transformation. Alternatively, the N-H bond of the carbamate could act as a nucleophilic component in reactions such as the Ugi or Passerini reaction, leading to the rapid assembly of complex molecular architectures. Designing MCRs that incorporate this compound or its precursors would be a powerful strategy for generating libraries of structurally diverse compounds for biological screening and materials science applications.

Development of Advanced Catalytic Systems

The synthesis and functionalization of this compound would greatly benefit from the development of advanced catalytic systems. While palladium catalysts are commonly used for the formation of the biphenyl linkage, exploring other transition metals such as nickel, copper, or ruthenium could offer complementary reactivity and selectivity. mdpi.com

Future research in this area should focus on:

Catalyst Design: Developing novel ligands that can fine-tune the activity and selectivity of the metal center for specific transformations involving this compound.

Homogeneous and Heterogeneous Catalysis: Investigating both homogeneous catalysts for high selectivity in solution-phase reactions and heterogeneous catalysts for ease of separation and recyclability.

Photoredox Catalysis: Exploring the use of light-driven catalytic cycles to enable new and previously inaccessible transformations of the target molecule under mild conditions.

The development of highly efficient and selective catalytic systems will be a key enabler for the practical and scalable synthesis of this compound and its derivatives.

Application in Sustainable Chemical Processes

The principles of green chemistry should be a guiding force in the future research and development of this compound. This includes the use of renewable feedstocks, the development of atom-economical reactions, and the minimization of waste.

One significant area for advancement is the use of carbon dioxide (CO2) as a C1 building block for the synthesis of the carbamate functionality. acs.org Developing catalytic systems that can efficiently incorporate CO2 into the molecular framework would provide a more sustainable alternative to traditional methods that often rely on hazardous reagents like phosgene.

Q & A

Q. What are the established synthetic routes for Ethyl [1,1'-biphenyl]-2-ylcarbamate, and what key reaction conditions influence yield?

this compound is commonly synthesized via carbamate formation reactions. A validated method involves the Hofmann rearrangement mediated by sodium bromide (NaBr), which converts primary amides to carbamates under electrochemical conditions. Key parameters include:

  • Reagent stoichiometry : Excess NaBr ensures complete conversion .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Ambient conditions (20–25°C) minimize side reactions . Yield optimization requires monitoring by HPLC or NMR to confirm purity (>95%) .

Q. How can researchers characterize the structural purity of this compound?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms the biphenyl scaffold and carbamate linkage (e.g., characteristic carbonyl peaks at ~155 ppm in ¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 294.13) .
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What functional groups in this compound are reactive under standard laboratory conditions?

The carbamate group (-NHCOO-) undergoes hydrolysis under acidic/basic conditions, yielding biphenyl-2-amine. The biphenyl core is susceptible to electrophilic substitution (e.g., nitration, halogenation) at the ortho and para positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Advanced strategies include:

  • Flow chemistry : Enhances heat/mass transfer, reducing side reactions like over-oxidation .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve selectivity in coupling reactions .
  • In-line analytics : Real-time FTIR monitors intermediate stability . Contradictions in yield reports (e.g., 70–93%) highlight the need for solvent purity controls and inert atmospheres .

Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive) may arise from:

  • Structural analogs : Subtle substitutions (e.g., formyl vs. carboxylate groups) alter target binding .
  • Assay conditions : Variances in cell-line viability or solvent (DMSO concentration) impact results . Resolution requires:
  • Comparative SAR studies : Systematic modification of the carbamate and biphenyl moieties .
  • In silico docking : Predicts binding affinity to targets like muscarinic receptors .

Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?

Chiral centers (e.g., in piperidine-linked analogs) dictate receptor interaction. For example:

  • (R)-enantiomers : Show higher β2-adrenoceptor agonist activity in MABA (muscarinic antagonist/β2-agonist) hybrids .
  • Resolution methods : Chiral HPLC or enzymatic kinetic resolution isolates enantiomers for in vivo testing .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Non-linear regression : Fits sigmoidal curves to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Identifies significant differences between analogs (e.g., p < 0.05) .
  • Principal Component Analysis (PCA) : Correlates structural features (logP, polar surface area) with activity .

Q. How can researchers address low reproducibility in carbamate synthesis protocols?

Common pitfalls include:

  • Moisture sensitivity : Carbamates hydrolyze readily; use anhydrous solvents and gloveboxes .
  • Catalyst deactivation : Pd-based catalysts require strict oxygen-free conditions . Mitigation strategies:
  • Detailed SOPs : Document inert gas purge times and reagent drying methods .
  • Inter-lab validation : Collaborative studies verify protocol robustness .

Tables for Key Data

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonitrile+25% vs. THF
Temperature25°C<5% degradation
NaBr Concentration1.5 equiv.Maximizes conversion

Q. Table 2: Biological Activity of Derivatives

DerivativeTargetEC₅₀ (nM)Reference
Methyl analogβ2-adrenoceptor12.3 ± 1.2
Ethyl-carbamateMuscarinic receptor48.7 ± 3.8

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Ethyl [1,1'-biphenyl]-2-ylcarbamate
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Reactant of Route 2
Ethyl [1,1'-biphenyl]-2-ylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.